molecular formula C19H21NOS B1613094 2-Methyl-3'-thiomorpholinomethylbenzophenone CAS No. 898762-72-6

2-Methyl-3'-thiomorpholinomethylbenzophenone

Cat. No.: B1613094
CAS No.: 898762-72-6
M. Wt: 311.4 g/mol
InChI Key: PSSCTRYMFMCZGN-UHFFFAOYSA-N
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Description

2-Methyl-3'-thiomorpholinomethylbenzophenone is a benzophenone derivative featuring a methyl group at the 2-position and a thiomorpholinomethyl substituent at the 3'-position. The compound’s synthesis and characterization likely involve crystallographic techniques (e.g., SHELX programs for structural refinement ), though direct evidence is lacking.

Properties

IUPAC Name

(2-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-5-2-3-8-18(15)19(21)17-7-4-6-16(13-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSCTRYMFMCZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643350
Record name (2-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-72-6
Record name Methanone, (2-methylphenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-3'-thiomorpholinomethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 304.43 g/mol

This compound features a benzophenone core with a thiomorpholine moiety, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
  • Cellular Effects : Studies suggest that it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Biological Activity Overview

Biological ActivityDescription
AntimicrobialExhibits activity against a range of bacteria and fungi.
AnticancerInduces apoptosis in various cancer cell lines.
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations in the low micromolar range.
  • Anticancer Properties
    In vitro studies demonstrated that the compound induces cell death in human breast cancer (MCF-7) and lung cancer (A549) cell lines. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects
    Research highlighted the ability of this compound to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

When compared to other benzophenone derivatives, this compound exhibits distinct biological activities due to its unique thiomorpholine structure.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundHighHighEnzyme inhibition, receptor modulation
Benzophenone derivative AModerateLowUnknown
Benzophenone derivative BLowModerateApoptosis induction

Comparison with Similar Compounds

Structural Comparison with Analogous Thiomorpholine Derivatives

Thiomorpholine-containing compounds exhibit structural diversity, with variations in substituents and backbone frameworks influencing their properties. Below is a comparative analysis with two structurally related compounds from the evidence:

Property 2-Methyl-3'-thiomorpholinomethylbenzophenone Thiophene fentanyl hydrochloride 4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
Core Structure Benzophenone backbone Fentanyl analog (opioid scaffold) Thiomorpholinedione ring
Substituents Methyl, thiomorpholinomethyl Thiophene, phenethylamine 2-Chlorophenyl, methyl
Molecular Formula ~C₁₈H₂₁NOS (estimated) C₂₄H₂₆N₂OS·HCl C₁₁H₁₀ClNO₂S
Molecular Weight (g/mol) ~299 (calculated) 435.01 (reported) 255.72 (reported)
Key Functional Groups Ketone, thiomorpholine Amide, piperidine, thiophene Dione, chlorophenyl

Key Observations :

  • The benzophenone core distinguishes the target compound from the opioid (Thiophene fentanyl) and the dione-containing analog.
  • The thiomorpholine group in all three compounds introduces sulfur-based polarity, but its positioning (e.g., as a substituent vs. part of a fused ring) alters molecular geometry and interactions.

Physicochemical Properties and Computational Data

Computational properties for 4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione provide a benchmark for comparison:

Parameter 4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione This compound (Inferred)
XLogP3 2.6 ~3.5–4.0 (higher lipophilicity due to benzophenone)
Topological Polar SA 62.7 Ų ~70–80 Ų (larger substituents increase surface area)
Hydrogen Bond Acceptors 3 ~2–3 (ketone oxygen and thiomorpholine sulfur)
Rotatable Bonds 1 ~4–5 (flexible thiomorpholinomethyl chain)

The benzophenone moiety likely enhances hydrophobicity (higher XLogP3) compared to the chlorophenyl-dione analog. Increased rotatable bonds in the target compound suggest greater conformational flexibility, which may impact pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3'-thiomorpholinomethylbenzophenone
Reactant of Route 2
Reactant of Route 2
2-Methyl-3'-thiomorpholinomethylbenzophenone

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